molecular formula C28H31N3O4 B12481200 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12481200
M. Wt: 473.6 g/mol
InChI Key: QKXNBGCIPBOBCP-UHFFFAOYSA-N
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Description

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzyl group, and a benzoate ester. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as intermediates in drug synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Benzylation: The piperazine ring can be benzylated using benzyl halides under basic conditions.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the methoxy group.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions could occur at the piperazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

Biologically, derivatives of this compound might be studied for their interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as therapeutic agents, including their roles as antipsychotics, antidepressants, or anticancer agents.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-phenylpiperazin-1-yl)-3-{[(2-methoxyphenyl)carbonyl]amino}benzoate
  • Methyl 4-(4-benzylpiperidin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Uniqueness

The uniqueness of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate lies in its specific substitution pattern and the presence of both the piperazine ring and the benzoate ester, which may confer unique pharmacological properties.

Properties

Molecular Formula

C28H31N3O4

Molecular Weight

473.6 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C28H31N3O4/c1-20-8-7-11-23(26(20)34-2)27(32)29-24-18-22(28(33)35-3)12-13-25(24)31-16-14-30(15-17-31)19-21-9-5-4-6-10-21/h4-13,18H,14-17,19H2,1-3H3,(H,29,32)

InChI Key

QKXNBGCIPBOBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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